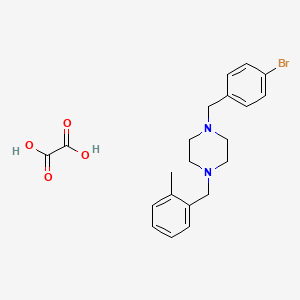![molecular formula C14H14N2O4S B4968970 N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide, also known as NSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSPA is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions and an increase in the concentration of protons, which can lead to a decrease in pH. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been reported to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in pH. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been shown to have antitumor effects in preclinical studies, and further research is needed to explore its mechanism of action.
Advantages and Limitations for Lab Experiments
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been reported to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its bioavailability. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide also has a relatively short half-life, which can limit its therapeutic potential.
Future Directions
For N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide include exploring its mechanism of action, optimizing its synthesis method, and evaluating its efficacy in clinical trials.
Synthesis Methods
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of 3-aminobenzenesulfonamide and 2-phenoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The yield of N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide using these methods ranges from 40% to 70%.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and anticonvulsant properties. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
properties
IUPAC Name |
2-phenoxy-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-5-11(9-13)16-14(17)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVMCJEEAJMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6100193 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)